Parathyroid Hormone-related Protein (PTHrP) is a polypeptide involved in various physiological processes, including bone metabolism and calcium homeostasis. The fragment PTHrP-(7-34) represents a truncated version of the full-length protein, specifically encompassing amino acids 7 to 34. This peptide has garnered attention for its unique biological activities and potential therapeutic applications.
PTHrP is primarily synthesized in the parathyroid glands and various tissues, including the placenta and certain tumors. The specific fragment PTHrP-(7-34) can be derived from recombinant DNA technology or synthesized through solid-phase peptide synthesis methods.
PTHrP-(7-34) is classified as a peptide hormone and belongs to the family of parathyroid hormones. It interacts with the type 1 parathyroid hormone receptor (PTH1R), which plays a crucial role in mediating its biological effects.
The synthesis of PTHrP-(7-34) typically employs solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The synthesis process involves:
The synthesis may involve various protective groups to prevent unwanted reactions during coupling. After synthesis, analytical techniques such as mass spectrometry and HPLC are utilized to confirm the identity and purity of the synthesized peptide.
The molecular structure of PTHrP-(7-34) consists of a linear chain of amino acids with specific conformational characteristics that enable it to interact effectively with its receptor. The sequence includes critical residues that contribute to its binding affinity and biological activity.
Structural studies have indicated that PTHrP-(7-34) retains some structural features of the full-length protein, which are essential for receptor interaction. Crystallographic analyses have provided insights into its three-dimensional conformation, revealing how it fits into the binding site of PTH1R.
PTHrP-(7-34) participates in several biochemical reactions, primarily involving its interaction with PTH1R. Upon binding, it triggers intracellular signaling pathways that lead to various physiological responses, such as increased calcium mobilization and modulation of bone metabolism.
The binding mechanism involves conformational changes in both the peptide and the receptor, facilitating downstream signaling events such as cyclic adenosine monophosphate accumulation. Studies have shown that PTHrP-(7-34) can act as an antagonist or partial agonist depending on its concentration and the cellular context.
The mechanism by which PTHrP-(7-34) exerts its effects involves:
Research indicates that PTHrP-(7-34) can downregulate PTH1R without activating it, contributing to hormone resistance in certain conditions like chronic kidney disease. This unique action may have implications for therapeutic strategies targeting bone metabolism disorders.
PTHrP-(7-34) is typically a white to off-white powder at room temperature. It is soluble in water and exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
The chemical properties include:
Relevant analyses often include chromatographic methods to assess purity and stability over time.
PTHrP-(7-34) has several scientific applications:
The development of PTHrP-(7-34) originated from late 1980s investigations into humoral hypercalcemia of malignancy, where researchers identified Parathyroid Hormone-related Protein as the principal mediator. Early structure-function studies demonstrated that the N-terminal (1-34) fragment of Parathyroid Hormone-related Protein retained full biological activity, while truncated analogs exhibited reduced or antagonistic properties. In landmark 1991 research, a synthetic PTHrP-(7-34) amide analog was shown to inhibit 70% of Parathyroid Hormone-related Protein-(1-34)-induced phosphaturia and urinary cyclic adenosine monophosphate excretion in thyroparathyroidectomized rat models when co-infused at 10-fold molar excess (1.6 nmol/hour). Notably, the same study revealed that higher doses (8 nmol/hour) administered alone triggered unexpected Parathyroid Hormone receptor agonist activity—a phenomenon not observed with bovine Parathyroid Hormone-(7-34) antagonists. This functional dichotomy established PTHrP-(7-34) as a uniquely versatile pharmacological probe distinct from earlier Parathyroid Hormone antagonists, which exhibited 10-20-fold lower potency without agonist capabilities. The discovery timeline coincided with crystallographic analyses of Parathyroid Hormone Type 1 Receptor extracellular domain interactions, enabling rational design of receptor antagonists [1] [5].
Table 2: Antagonist Efficacy of PTHrP-(7-34) in Physiological Models
Parameter Inhibited | Inhibition Percentage | Experimental Model |
---|---|---|
Phosphaturia | 70% | Thyroparathyroidectomized Rat |
Urinary Cyclic Adenosine Monophosphate | 70% | Thyroparathyroidectomized Rat |
Hypercalcemia | Significant Inhibition | Thyroparathyroidectomized Rat |
1,25-Dihydroxyvitamin D Elevation | Significant Inhibition | Thyroparathyroidectomized Rat |
PTHrP-(7-34) has proven crucial for elucidating Parathyroid Hormone Type 1 Receptor activation dynamics and ligand-receptor binding geometry. Structural analyses reveal that while both Parathyroid Hormone and Parathyroid Hormone-related Protein bind the Parathyroid Hormone Type 1 Receptor extracellular domain via α-helical conformations, PTHrP-(7-34) adopts a distinctly curved topology with C-terminal "unwinding" compared to Parathyroid Hormone's linear helix. This conformational difference necessitates receptor adaptation through side-chain reorientation of Leu⁴¹ and Ile¹¹⁵ residues within the ligand-binding groove. Leu⁴¹ functions as a "rotamer toggle switch" accommodating sequence divergence between Parathyroid Hormone and Parathyroid Hormone-related Protein, while Ile¹¹⁵ adjusts to Parathyroid Hormone-related Protein's curvature. These structural insights explain PTHrP-(7-34)'s preferential antagonism of Parathyroid Hormone-related Protein signaling over Parathyroid Hormone action in vivo. Functionally, PTHrP-(7-34) demonstrates biased antagonism by selectively inhibiting Parathyroid Hormone Type 1 Receptor conformations associated with sustained cyclic adenosine monophosphate production while permitting transient signaling. This property enables researchers to dissect temporal aspects of Parathyroid Hormone Type 1 Receptor signaling, particularly the relationship between prolonged cyclic adenosine monophosphate elevation and bone resorption [2] [7].
The peptide has further illuminated Parathyroid Hormone Type 1 Receptor-mediated control of osteoclastogenesis through receptor activator of nuclear factor kappa-B ligand/osteoprotegerin regulation. In osteocyte-specific studies, PTHrP-(7-34) antagonism blocks Parathyroid Hormone-related Protein-induced receptor activator of nuclear factor kappa-B ligand upregulation, confirming osteocytes as primary targets for Parathyroid Hormone-related Protein's resorptive actions. Bio-layer interferometry studies demonstrate PTHrP-(7-34) binds the Parathyroid Hormone Type 1 Receptor extracellular domain with 10-20-fold lower affinity than full-length ligands (approximately 1 μM versus 0.1 μM), making it ideal for competitive displacement experiments without irreversible receptor inactivation. Hybrid peptide studies incorporating reciprocal Parathyroid Hormone/PTHrP-(7-34) domain exchanges have identified critical residues governing receptor conformation selectivity, facilitating design of pathway-specific modulators [2] [7].
PTHrP-(7-34) has revealed fundamental differences between Parathyroid Hormone and Parathyroid Hormone-related Protein in skeletal regulation despite shared receptor activation. Unlike Parathyroid Hormone-(1-34), which exhibits dose-dependent duality (anabolic at low intermittent doses, catabolic during continuous exposure), PTHrP-(7-34) primarily antagonizes endogenous Parathyroid Hormone-related Protein's developmental functions. Embryonic studies show that PTHrP-(7-34) disrupts normal endochondral ossification by blocking Parathyroid Hormone-related Protein-mediated chondrocyte proliferation and differentiation—effects not replicated by Parathyroid Hormone antagonists. In adult bone, PTHrP-(7-34) suppresses physiological bone remodeling by inhibiting osteocyte-derived receptor activator of nuclear factor kappa-B ligand production, evidenced by reduced osteoclast numbers and resorption markers in in vivo models. This contrasts sharply with Parathyroid Hormone-(7-34) analogs, which show minimal activity in bone development contexts [1] [4].
Peptide length studies demonstrate the functional importance of Parathyroid Hormone-related Protein's C-terminal region beyond the (1-34) fragment. While PTHrP-(1-141) robustly stimulates prostaglandin E₂ release from human osteoblast-like cells (Saos-2) and fetal rat long bones, PTHrP-(7-34) lacks this activity entirely. This prostaglandin E₂ induction requires intact N-terminal structure but is amplified by C-terminal domains, suggesting cooperative signaling between receptor-bound N-terminus and membrane-associated C-terminus. Interestingly, both PTHrP-(1-36) and PTHrP-(1-141) exhibit equipotent cyclic adenosine monophosphate stimulation in Saos-2 cells, while only the full-length peptide effectively elevates cytosolic calcium. This indicates PTHrP-(7-34)'s antagonism selectively targets N-terminal-dependent pathways, leaving C-terminal-mediated signaling intact. Such mechanistic insights explain why PTHrP-(7-34) does not fully replicate the phenotype of Parathyroid Hormone-related Protein knockout models, which display more severe developmental abnormalities due to loss of both N- and C-terminal functions [4].
Table 3: Functional Comparison of PTHrP Fragments in Osteoblast Models
Peptide Fragment | cAMP Stimulation | Cytosolic Calcium Increase | Prostaglandin E₂ Release |
---|---|---|---|
PTHrP-(1-36) amide | Potent | Moderate | Moderate |
PTHrP-(1-141) | Potent | Strong | Strong |
PTHrP-(7-34) | None | None | None |
The peptide's antagonism has further clarified Parathyroid Hormone-related Protein's tissue-specific regulation of mineral ion homeostasis. Unlike Parathyroid Hormone, which exerts systemic calcium regulation through bone, kidney, and indirect intestinal actions, Parathyroid Hormone-related Protein primarily functions locally in bone development and lactation-mediated calcium transport. PTHrP-(7-34) infusion blocks humoral hypercalcemia induced by tumor-derived Parathyroid Hormone-related Protein but minimally affects baseline serum calcium in normocalcemic models, indicating Parathyroid Hormone-related Protein's limited physiological role in systemic calcium regulation under non-pathological conditions. This contrasts with Parathyroid Hormone-(7-34) analogs, which effectively antagonize endogenous Parathyroid Hormone's calcium-mobilizing action. The differential efficacy of PTHrP-(7-34) across tissues underscores the existence of tissue-specific Parathyroid Hormone Type 1 Receptor conformations or signaling partners, making this peptide an essential tool for probing contextual receptor biology [1] [7].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7